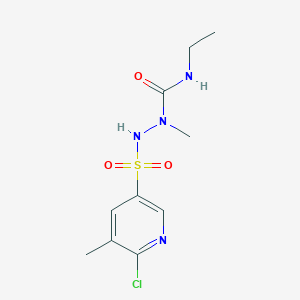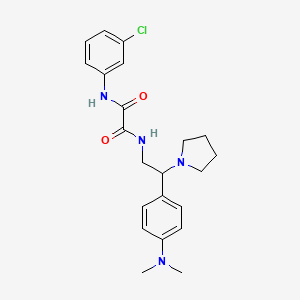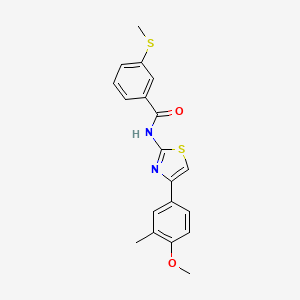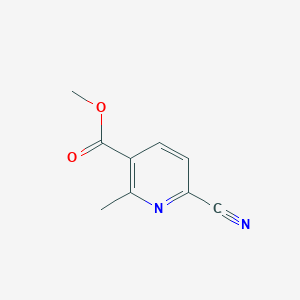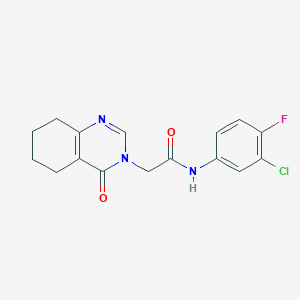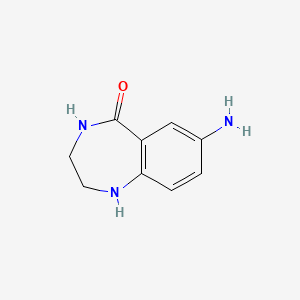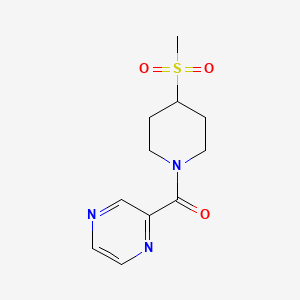
(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone” is a chemical compound used in scientific research. It possesses diverse applications, contributing to advancements in various fields. It is an important intermediate in synthetic organic chemistry, mainly used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, in the title molecular salt, C5H13N2O2S+, the complete cation is generated by crystallographic mirror symmetry, with both N atoms, the S atom and one C atom lying on the reflecting plane . The piperazinium ring adopts a chair conformation and the N-S bond adopts an equatorial orientation .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, the SHP099 (Chemical name: 6-(4-azanyl-4-methyl-piperidin-1-Yl)-3-(2,3-bis(chloranyl)phenyl)pyrazin-2-amine) is a highly potent and selective allosteric inhibitor of SHP2 with an IC 50 value of 0.071 µM .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For example, in the crystal structure, the component ions are linked into a three-dimensional framework by intermolecular N-H⋯Cl and C-H⋯Cl hydrogen bonds .科学的研究の応用
Gastrointestinal Methionine Shuttle: Priority Handling of Precious Goods
The gastrointestinal tract plays a critical role in methionine absorption, significantly affecting metabolism and health. Methionine supplements are used in both human and animal species to enhance health and performance. The review by Mastrototaro et al. (2016) focuses on transport proteins essential for methionine absorption in the gastrointestinal tract, especially in the small intestine. It discusses the Na+-dependent and Na+-independent transport systems and their relevance to methionine metabolism, highlighting the potential health implications of methionine accumulation and metabolism, such as cardiovascular and neurological diseases (Mastrototaro et al., 2016).
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 enzymes are crucial for the metabolism of many drugs, and understanding their inhibition is key for predicting drug-drug interactions. Khojasteh et al. (2011) review the selectivity and potency of chemical inhibitors against major human hepatic CYP isoforms. They identify the most selective inhibitors for various CYP isoforms, which plays a vital role in phenotyping studies and understanding the metabolic pathways of drugs (Khojasteh et al., 2011).
Sulfonamide Inhibitors: A Patent Review 2013-Present
Sulfonamide compounds, known for their antibacterial properties, have a significant role in treating bacterial infections. Gulcin and Taslimi (2018) present an overview of the main classes of sulfonamide inhibitors investigated between 2013 and the present, covering their application in various diseases such as cancer, glaucoma, and Alzheimer’s. This review highlights the ongoing importance of sulfonamides in developing new drugs and drug candidates for a range of conditions (Gulcin & Taslimi, 2018).
Current Potential Health Benefits of Sulforaphane
Sulforaphane, a naturally occurring compound in cruciferous vegetables, exhibits a wide range of biological effects, including antioxidant, antimicrobial, and anticancer activities. Kim and Park (2016) review recent studies on the biological and pharmacological activities of sulforaphane, emphasizing its potential as a chemopreventive agent against various cancers and other diseases like cardiovascular and neurodegenerative diseases and diabetes (Kim & Park, 2016).
The Developmental Toxicity of Perfluoroalkyl Acids and Their Derivatives
Perfluoroalkyl acids, such as PFOS and PFOA, are persistent environmental pollutants with various industrial and consumer product applications. Lau et al. (2004) provide an overview of the developmental toxicity of these compounds, highlighting the concern over their prevalence in humans and the potential risks associated with their exposure. This review suggests avenues for future research to better understand the hazards of perfluoroalkyl compounds (Lau et al., 2004).
Safety And Hazards
将来の方向性
The future directions of similar compounds have been studied . For example, the activation of the PTP’s (Protein tyrosine phosphatases) pathway in human cancers has triggered the development of a variety of pharmacological inhibitors targeting catalytic sites of the SHP2 cascade . Thus, discovery of novel drugs for the treatment of cancer patients is vital .
特性
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-18(16,17)9-2-6-14(7-3-9)11(15)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBJXBNDSKMNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)
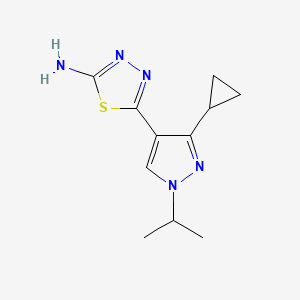
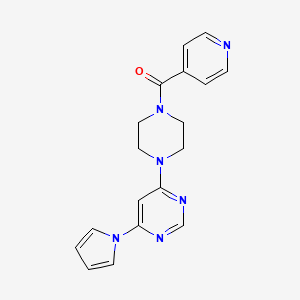
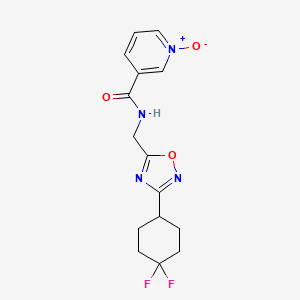
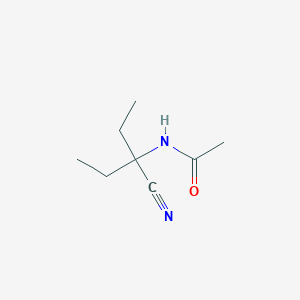
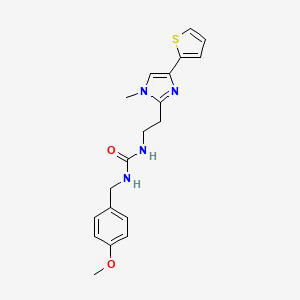
![N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide](/img/structure/B2514273.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)
